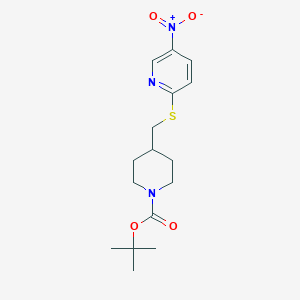
2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid is an organic compound with a complex structure It is characterized by the presence of carboxylic acid groups and ethyl substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of ethylbenzene derivatives, followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Carboxy-6-methylphenyl)-3-methylbenzoic acid
- 2-(2-Carboxy-6-propylphenyl)-3-propylbenzoic acid
Uniqueness
2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid is unique due to its specific ethyl substituents and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
7509-70-8 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
2-(2-carboxy-6-ethylphenyl)-3-ethylbenzoic acid |
InChI |
InChI=1S/C18H18O4/c1-3-11-7-5-9-13(17(19)20)15(11)16-12(4-2)8-6-10-14(16)18(21)22/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
NDTRKGDWUFFEHG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)C(=O)O)C2=C(C=CC=C2C(=O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)

![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)










